molecular formula C13H15NO5 B3881509 4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione

4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione

Cat. No.: B3881509
M. Wt: 265.26 g/mol
InChI Key: FJICOCMJJLFPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound features a piperidine ring substituted with a 2,6-dioxocyclohexyl group and an oxoethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione typically involves the following steps:

    Michael Addition: The initial step involves the Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound.

    Intramolecular Cyclization: This is followed by intramolecular cyclization to form the piperidine ring.

    Oxidation: The final step involves the oxidation of the cyclohexyl ring to introduce the dioxo groups.

Common reagents used in these reactions include potassium tert-butoxide as a promoter and various acetates and acrylamides as starting materials .

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable synthesis method that involves solvent-free conditions and excellent functional group tolerance. This method allows for the kilo-scale synthesis of piperidine-2,6-diones, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield more highly oxidized derivatives, while reduction reactions produce more reduced forms of the compound .

Scientific Research Applications

4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a core structure in the design of various drugs, including those targeting cancer and neurological disorders.

    Organic Synthesis: It is used as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Industrial Applications: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and organic synthesis make it a valuable compound in scientific research .

Properties

IUPAC Name

4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-8-2-1-3-9(16)13(8)10(17)4-7-5-11(18)14-12(19)6-7/h7,13H,1-6H2,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICOCMJJLFPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)CC2CC(=O)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
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4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
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4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
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4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
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4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione

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